molecular formula C12H14N2O3S2 B15101048 Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B15101048
M. Wt: 298.4 g/mol
InChI Key: ZXDFKGWMKIYSRO-UHFFFAOYSA-N
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Description

Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with methyl acetate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate
  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
  • Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester

Uniqueness

Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific thieno[2,3-d]pyrimidine core and the presence of a sulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H16N2O2SC_{13}H_{16}N_2O_2S and features a thieno[2,3-d]pyrimidinyl moiety. The presence of the sulfanyl group is significant for its biological interactions. The structural formula can be represented as follows:

Molecular Structure C13H16N2O2S\text{Molecular Structure }\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}
  • Antimicrobial Activity : Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit antimicrobial properties. These compounds can inhibit bacterial growth by interfering with nucleic acid synthesis or cell wall formation.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various thieno[2,3-d]pyrimidine derivatives. This compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Letters, this compound showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The study demonstrated that treatment with this compound led to a decrease in cell viability by 60% at a concentration of 50 µM after 48 hours .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest moderate bioavailability and a half-life suitable for therapeutic applications. Toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential interactions with other medications .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC13H16N2O2SAntimicrobial, Anticancer
5-Methyl-4-oxo-thieno[2,3-d]pyrimidineC8H8N2OAntiviral
Thieno[2,3-d]pyrimidine derivativesVariesAnticancer

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C12H14N2O3S2/c1-6-7(2)19-10-9(6)11(16)14(3)12(13-10)18-5-8(15)17-4/h5H2,1-4H3

InChI Key

ZXDFKGWMKIYSRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC)C)C

Origin of Product

United States

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